molecular formula C18H19NO5S B2413681 methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate CAS No. 1396682-97-5

methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2413681
CAS No.: 1396682-97-5
M. Wt: 361.41
InChI Key: JZIDOSVKXIUSKI-UHFFFAOYSA-N
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Description

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a hydroxy-substituted indene moiety

Properties

IUPAC Name

methyl 4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-17(20)14-6-8-15(9-7-14)25(22,23)19-12-18(21)11-10-13-4-2-3-5-16(13)18/h2-9,19,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIDOSVKXIUSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions, including cyclization and reduction steps.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation or hydrolysis reactions.

    Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfamoyl groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The indene moiety may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate: shares structural similarities with other sulfamoyl benzoate derivatives and hydroxy-substituted indenes.

Uniqueness

  • The unique combination of the hydroxy-substituted indene moiety and the sulfamoyl benzoate ester distinguishes this compound from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate, a compound with the CAS number 1396682-97-5, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C18H19NO5SC_{18}H_{19}NO_5S, with a molecular weight of 361.4 g/mol. The structure features a sulfamoyl group linked to a benzoate moiety and an indene derivative, which may contribute to its biological properties.

PropertyValue
CAS Number1396682-97-5
Molecular FormulaC₁₈H₁₉NO₅S
Molecular Weight361.4 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Its structure suggests potential inhibition of specific enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative effects of related compounds on various human cancer cell lines. The findings revealed:

CompoundCell LineIC₅₀ (µM)
Benzamide derivativeMCF-75.85
Sulfonamide analogA5494.53

These results suggest that the compound could be effective in inhibiting cancer cell proliferation.

Anti-Cholinesterase Activity

In addition to anticancer properties, this compound may exhibit anti-cholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.

Comparative Analysis of AChE Inhibition

CompoundIC₅₀ (nM)
Donepezil13.62
Methyl benzoate derivative21.3

These findings underscore the potential therapeutic applications of this compound in neuropharmacology.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including sulfonamide formation and methylation processes. Characterization methods such as NMR and mass spectrometry have confirmed the structure and purity of synthesized compounds.

Q & A

Q. What are the recommended synthetic routes for methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate, and how can intermediates be optimized?

Methodological Answer:

  • Route Design: Begin with literature analysis to identify core reactions, such as sulfamoylation of benzoate derivatives and hydroxylation of indene intermediates. For example, coupling sulfamoyl chloride with methyl 4-aminobenzoate under anhydrous conditions (e.g., DMF, 0–5°C) can yield the sulfamoyl benzoate backbone .
  • Intermediate Validation: Use HPLC or LC-MS to monitor reaction progress. Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfamoylating agent to benzoate precursor) to minimize side products like over-sulfonated derivatives .
  • Optimization: Employ DOE (Design of Experiments) to test variables (temperature, solvent polarity) and characterize intermediates via 1^1H/13^13C NMR and FTIR .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (SCXRD) can resolve stereochemistry at the 1-hydroxy-2,3-dihydroindenyl moiety, as demonstrated for structurally analogous indene derivatives .
  • Spectroscopy: Use 1^1H NMR to confirm sulfamoyl proton environments (δ 3.1–3.3 ppm) and hydroxyl group hydrogen bonding (broad peak at δ 5.5–6.0 ppm). UV-Vis spectroscopy can assess conjugation between the benzoate and indenyl systems .
  • Computational Modeling: Apply DFT (Density Functional Theory) to predict electron density maps and verify experimental data from X-ray structures .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

Methodological Answer:

  • Longitudinal Studies: Adapt methodologies from Project INCHEMBIOL (2005–2011) to assess abiotic/biotic degradation in simulated ecosystems. Use HPLC-MS to track compound persistence and metabolite formation over time .
  • Partitioning Analysis: Measure log PP (octanol-water) to predict bioavailability. For polar metabolites, employ ion-pair chromatography to quantify aqueous solubility .
  • Toxicity Profiling: Conduct in vitro assays (e.g., Microtox®) on bacterial models to evaluate acute toxicity. Cross-reference with QSAR (Quantitative Structure-Activity Relationship) models to identify hazardous functional groups .

Q. How can computational tools predict the biological activity of this compound against therapeutic targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). Prioritize binding poses with the lowest ΔG values (< -8 kcal/mol) .
  • MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess ligand-protein stability. Analyze RMSD (Root Mean Square Deviation) to confirm target engagement .
  • Validation: Compare computational results with experimental IC50_{50} data from enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) .

Q. What strategies resolve contradictions in reported bioactivity data for sulfamoyl benzoate derivatives?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Normalize activity values (e.g., pIC50_{50}) to account for assay variability .
  • Replicate Key Studies: Reproduce conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Control for batch-to-batch compound purity via LC-MS (>98% purity required) .
  • Mechanistic Studies: Use SPR (Surface Plasmon Resonance) to measure binding kinetics (konk_{on}, koffk_{off}) and distinguish true target modulation from nonspecific interactions .

Q. How can researchers design high-throughput screens (HTS) to profile this compound’s activity?

Methodological Answer:

  • Assay Development: Implement fluorescence- or luminescence-based HTS (e.g., AlphaScreen®) for targets like kinases or GPCRs. Optimize Z’-factor (>0.5) to ensure robustness .
  • Dose-Response Curves: Test 10-point dilutions (1 nM–100 µM) in triplicate. Use GraphPad Prism for EC50_{50}/IC50_{50} calculations .
  • Counter-Screens: Include orthogonal assays (e.g., cell viability via MTT) to exclude cytotoxic false positives .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Characterization

TechniqueParametersApplication ExampleReference
SCXRDSpace group P21/cP2_1/c, Z=4Z = 4Resolve indenyl stereochemistry
1^1H NMRδ 3.1–3.3 ppm (sulfamoyl CH2_2)Confirm sulfamoyl group integrity
DFT ModelingB3LYP/6-311+G(d,p) basis setPredict electronic density maps

Q. Table 2. Environmental Fate Experimental Design

ParameterProtocolOutcome MetricReference
Degradation StudyHPLC-MS (C18 column, 0.1% formic acid)Half-life (t1/2t_{1/2}) in soil/water
Log PPShake-flask method (octanol/water)Bioavailability prediction
Microtox® AssayEC50_{50} for Vibrio fischeriAcute toxicity threshold

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